molecular formula C10H18N2O B3072419 N-(Piperidin-3-YL)cyclobutanecarboxamide CAS No. 1016739-59-5

N-(Piperidin-3-YL)cyclobutanecarboxamide

Cat. No.: B3072419
CAS No.: 1016739-59-5
M. Wt: 182.26 g/mol
InChI Key: SSRYFWRILHWGOI-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Cyclobutanecarboxamide (B75595) Motifs in Bioactive Molecules

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence is underscored by its presence in a wide array of natural products, alkaloids, and a significant number of approved pharmaceuticals. The therapeutic applications of piperidine-containing drugs span a broad spectrum of diseases, including cancer, neurological disorders, and infectious diseases. The significance of the piperidine motif can be attributed to several key factors. Its saturated, non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with the binding sites of biological targets such as enzymes and receptors. This is a distinct advantage over flat, aromatic systems. Furthermore, the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological macromolecules. The conformational flexibility of the piperidine ring, typically existing in a chair conformation, also allows it to adapt to the topology of various binding pockets.

Similarly, the cyclobutanecarboxamide motif has emerged as a valuable component in the design of bioactive molecules. The cyclobutane (B1203170) ring, a four-membered carbocycle, offers a unique set of properties that medicinal chemists can exploit. Its rigid and puckered nature can be used to impose conformational constraints on a molecule, which can lead to increased potency and selectivity for its biological target. The introduction of a cyclobutane ring can also enhance the metabolic stability of a compound by blocking sites susceptible to metabolism. Moreover, the cyclobutane moiety can serve as a non-planar bioisostere for other groups, such as phenyl rings or larger cycloalkanes, providing a means to improve physicochemical properties and explore new regions of chemical space. The carboxamide linker provides a stable connection point and can participate in hydrogen bonding interactions, further anchoring the molecule to its target.

Historical Context of Related Chemical Architectures in Academic Investigations

The exploration of piperidine-containing compounds has a rich history in academic and industrial research. Early investigations were often inspired by the structures of naturally occurring alkaloids, many of which feature the piperidine core and exhibit potent biological activities. This led to extensive synthetic efforts to create analogues and derivatives with improved therapeutic profiles. Over the decades, a vast body of literature has been established detailing the synthesis and biological evaluation of a diverse range of piperidine-based molecules, solidifying its status as a cornerstone of drug discovery.

In contrast, the use of the cyclobutane motif in medicinal chemistry is a more recent development. Historically, the synthesis of cyclobutane-containing compounds was challenging due to the inherent ring strain of the four-membered ring. However, advances in synthetic organic chemistry have made cyclobutane derivatives more accessible, leading to their increased incorporation into drug discovery programs. Early academic investigations into cyclobutane-containing molecules often focused on their unique chemical reactivity. More recently, the focus has shifted towards leveraging their conformational rigidity and metabolic stability in the design of novel therapeutics. The combination of a piperidine ring with a cyclobutane moiety, as seen in N-(Piperidin-3-YL)cyclobutanecarboxamide, represents a logical progression, merging a well-established pharmacophore with a motif known to impart favorable drug-like properties.

Rationale for Researching this compound and its Analogues

The rationale for investigating this compound and its analogues is multifaceted and grounded in the established principles of medicinal chemistry. The primary motivation stems from the potential to create novel compounds with unique biological activities and improved pharmacokinetic profiles.

Synergistic Combination of Privileged Scaffolds: The core structure of this compound brings together the proven utility of the piperidine scaffold with the beneficial properties of the cyclobutane ring. The piperidine moiety provides a versatile platform for introducing a variety of substituents to probe structure-activity relationships (SAR), while the cyclobutane group can enhance metabolic stability and provide conformational rigidity.

Exploration of Novel Chemical Space: The combination of these two motifs allows for the exploration of novel regions of chemical space. By systematically modifying the substituents on both the piperidine and cyclobutane rings, researchers can generate a library of analogues with diverse physicochemical properties and biological activities. This exploration is crucial for identifying lead compounds with the desired therapeutic effects.

For example, a study on N-(piperidin-3-yl)pyrimidine-5-carboxamides led to the discovery of a potent renin inhibitor, demonstrating the potential of the N-(piperidin-3-yl)carboxamide core in designing enzyme inhibitors. nih.gov The table below shows the inhibitory activity of a lead compound and its optimized analogue from this study.

Compound Renin IC50 (nM)
Initial Hit (Compound 3 in source) 130,000
Optimized Analogue (Compound 14 in source) 2

Table 1: Renin inhibitory activity of N-(piperidin-3-yl)pyrimidine-5-carboxamide analogues. Data is for illustrative purposes to show the potential of the core scaffold and is not for this compound. nih.gov

Furthermore, research into piperidine-3-carboxamide derivatives as cathepsin K inhibitors for the treatment of osteoporosis has shown promising results. The SAR studies in this area highlight the importance of the substituents on the piperidine ring and the carboxamide nitrogen for achieving high potency.

Compound ID (from source) Cathepsin K IC50 (µM)
H-8 >10
H-9 0.08
H-11 0.21
H-12 0.15
H-13 0.33
H-16 0.12
H-17 0.25

Table 2: In vitro inhibitory activity of selected piperidine-3-carboxamide derivatives against cathepsin K. This data is for related compounds and not this compound.

These examples from related research underscore the rationale for investigating this compound. The scaffold represents a promising starting point for the development of new therapeutic agents, and further research is warranted to fully elucidate its biological potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-piperidin-3-ylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h8-9,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRYFWRILHWGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of N Piperidin 3 Yl Cyclobutanecarboxamide Derivatives

Elucidation of Essential Structural Elements for Biological Recognition

The fundamental scaffold of N-(Piperidin-3-YL)cyclobutanecarboxamide comprises three key components: the piperidine (B6355638) ring, the cyclobutane (B1203170) moiety, and the connecting amide linkage. Each of these elements plays a crucial role in the molecule's interaction with its biological target.

The piperidine ring often serves as a versatile scaffold in drug design, providing a basic nitrogen atom that can be protonated at physiological pH, allowing for ionic interactions with target proteins. The position of the substitution on this ring is critical. The 3-substitution pattern, as seen in the parent compound, influences the spatial arrangement of the other functionalities and can be a key determinant of binding affinity and selectivity.

The cyclobutanecarboxamide (B75595) unit is a distinctive feature. The cyclobutane ring, being a small and relatively rigid carbocycle, restricts the conformational flexibility of the attached carboxamide group. This conformational constraint can be advantageous, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. The amide linkage itself is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For analogues of this compound, 2D-QSAR models can be developed to predict the activity of novel derivatives.

These models typically utilize a range of molecular descriptors, including:

Electronic descriptors: Such as atomic charges and dipole moments, which can quantify the electrostatic interactions between the ligand and its target.

Steric descriptors: Like molecular weight and molar refractivity, which account for the size and shape of the molecule.

Hydrophobic descriptors: Commonly represented by the partition coefficient (logP), which describes the compound's lipophilicity and ability to cross cell membranes.

Topological descriptors: Which encode information about the connectivity of atoms within the molecule.

A hypothetical QSAR study on a series of this compound analogues might reveal that increased lipophilicity of substituents on the piperidine ring positively correlates with activity up to a certain point, beyond which steric hindrance becomes detrimental.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated approach by considering the three-dimensional arrangement of molecular properties. These techniques are invaluable for understanding the SAR of this compound derivatives.

In a typical 3D-QSAR study, a set of analogues is aligned based on a common scaffold. CoMFA then calculates the steric and electrostatic fields around each molecule, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting contour maps highlight regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity.

For instance, a CoMSIA analysis might generate a contour map indicating that a bulky, electron-donating substituent at a specific position on the piperidine ring would be favorable for activity, whereas an electron-withdrawing group in the same region would be detrimental. These insights provide a rational basis for the design of more potent analogues.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The piperidine ring typically adopts a chair conformation, and the substituent at the 3-position can exist in either an axial or equatorial orientation. The relative stability of these conformers, and the energy barrier to their interconversion, can significantly impact how the molecule interacts with its biological target.

The orientation of the cyclobutanecarboxamide moiety relative to the piperidine ring is also of paramount importance. The rotational freedom around the amide bond and the bond connecting the piperidine ring to the amide nitrogen can lead to different spatial arrangements of the key functional groups. Computational studies and techniques like NMR spectroscopy can be employed to determine the preferred solution-phase conformation of these molecules. Understanding the low-energy conformations is crucial, as the bioactive conformation is often one of these.

For N-acylpiperidines, the chair conformation of the piperidine ring is generally preferred. The interplay of steric and electronic effects can influence the preference for axial or equatorial substitution.

Impact of Stereochemistry on Biological Interactions

The presence of a chiral center at the 3-position of the piperidine ring means that this compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. mdpi.com

One enantiomer may bind with high affinity to a biological target, while the other may have significantly lower affinity or even interact with a different target altogether. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives are crucial steps in understanding their SAR. A significant difference in the activity of the (R)- and (S)-enantiomers would provide strong evidence for a specific and stereoselective binding interaction with the target. For many bioactive compounds, a specific stereoisomer is responsible for the desired pharmacological effect. mdpi.com

Systematic Modification of the Cyclobutanecarboxamide Unit and its Biological Consequences

Systematic modifications of the cyclobutanecarboxamide portion of the molecule can provide valuable insights into the SAR. The size and nature of the cycloalkyl group can be altered to probe the steric and hydrophobic requirements of the binding pocket.

Modification of CycloalkylamideR GroupRelative Activity
Cyclopropanecarboxamide-CH(CH₂)₂Lower
Cyclobutanecarboxamide -CH(CH₂)₃ Baseline
Cyclopentanecarboxamide-CH(CH₂)₄Variable
Cyclohexanecarboxamide-CH(CH₂)₅Often Lower

Replacing the cyclobutane ring with other cyclic or acyclic moieties can have a profound impact on activity. For example, replacing it with a larger cyclohexyl group could introduce steric clashes within the binding site, leading to a loss of potency. Conversely, a smaller cyclopropyl group might not provide sufficient hydrophobic interactions. In a study of 1-(5-isoquinolinesulfonyl)piperazine analogues, modifications to a cyclohexyl ring demonstrated that even small changes, such as the addition of a methyl group, could significantly alter both biochemical and whole-cell activities. nih.gov

Furthermore, the amide linkage itself can be modified. For instance, converting the amide to a thioamide or replacing it with a different linker could alter the hydrogen bonding capabilities and conformational preferences of the molecule, thereby affecting its biological activity.

Exploration of Substituents on the Piperidine Ring and their SAR Implications

The piperidine ring offers multiple positions for substitution, allowing for a systematic exploration of the SAR. Modifications can be made to the piperidine nitrogen (position 1) or the carbon atoms of the ring.

Substitution at the Piperidine Nitrogen (Position 1): The nitrogen atom of the piperidine ring is a common site for modification. Introducing different substituents can modulate the basicity, lipophilicity, and steric bulk of the molecule.

Position 1 SubstituentR' GroupEffect on LipophilicityPotential Impact on Activity
Hydrogen-HLowerBaseline
Methyl-CH₃Slightly HigherMay improve cell permeability
Benzyl-CH₂PhSignificantly HigherPotential for additional π-stacking interactions
Boc-C(O)OC(CH₃)₃HigherOften used as a protecting group, may decrease activity

Substitution on the Carbon Atoms of the Piperidine Ring: Introducing substituents at other positions on the piperidine ring can provide a more detailed map of the binding pocket. The size, polarity, and electronic nature of these substituents can be varied to optimize interactions with the target. For example, the introduction of fluorine atoms can alter the basicity and lipophilicity of the molecule, which in turn can affect its pharmacokinetic properties. nih.gov In a series of piperidine derivatives targeting MenA from Mycobacterium tuberculosis, the position of halogen substituents on a phenyl ring attached to the piperidine scaffold led to significant differences in inhibitory activity. nih.gov

A hypothetical SAR study might show that a small, lipophilic substituent at the 4-position of the piperidine ring enhances activity, while a polar group at the same position is detrimental. This would suggest the presence of a hydrophobic pocket in the corresponding region of the biological target.

Mechanistic and Biological Evaluation of N Piperidin 3 Yl Cyclobutanecarboxamide Analogues in Research

In Vitro Biochemical Assay Development for Target Identification

The initial step in characterizing novel N-(piperidin-3-yl)cyclobutanecarboxamide analogues involves the development of robust in vitro biochemical assays. These assays are fundamental for identifying the primary biological targets of these compounds and for enabling high-throughput screening of extensive compound libraries. A common approach is the use of enzyme-linked immunosorbent assays (ELISAs) or mobility shift assays to quantify the inhibitory activity of the compounds against specific enzymes.

For instance, in the evaluation of N-(piperidin-3-yl)pyrimidine-5-carboxamide analogues as potential renin inhibitors, an ELISA-based method was employed to measure the inhibition of recombinant human renin. researchgate.net This assay quantifies the activity of the enzyme in the presence of varying concentrations of the inhibitor, allowing for the determination of key inhibitory constants. Similarly, for analogues targeting enzymes involved in DNA repair, such as 8-oxo-guanine DNA glycosylase 1 (OGG1), biochemical assays are designed to measure the enzyme's catalytic activity on a specific substrate. nih.gov The development of these tailored assays is a critical prerequisite for large-scale screening campaigns aimed at identifying potent and selective inhibitors from a series of this compound derivatives.

Enzyme Inhibition and Activation Profiling Studies

Following the development of suitable biochemical assays, this compound analogues are subjected to detailed enzyme inhibition and activation profiling studies. These studies aim to quantify the potency and selectivity of the compounds against a panel of related enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

A study on N-piperidinyl-benzimidazolone derivatives as OGG1 inhibitors demonstrated the importance of this profiling. nih.gov A series of compounds was tested, and their IC50 values were determined to establish a structure-activity relationship (SAR). This process allows researchers to understand how modifications to the this compound scaffold influence its inhibitory potency. For example, the introduction of different substituents on the piperidine (B6355638) ring or modifications of the carboxamide group can lead to significant changes in inhibitory activity.

In the context of renin inhibitors, a series of N-(piperidin-3-yl)pyrimidine-5-carboxamides were synthesized and evaluated for their ability to inhibit recombinant human renin. researchgate.net The IC50 values obtained from these studies guided the optimization of the lead compounds, ultimately leading to the discovery of highly potent inhibitors.

Table 1: Inhibitory Activity of N-(piperidin-3-yl)pyrimidine-5-carboxamide Analogues against Human Renin

Compound IC50 (µM)
5 >100
6 38
7 11

| 14 | <0.001 |

This table is based on data from a study on renin inhibitors and illustrates the range of inhibitory potencies that can be achieved through structural modifications of the N-(piperidin-3-yl) scaffold. researchgate.net

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

Beyond enzyme inhibition, this compound analogues are also investigated for their ability to bind to specific receptors. Receptor binding assays are crucial for identifying compounds that modulate the function of receptors, such as G-protein coupled receptors (GPCRs) or ligand-gated ion channels. These assays typically employ radiolabeled ligands that bind to the target receptor. The ability of a test compound to displace the radioligand is measured, and from this, the binding affinity (Ki) of the compound can be determined.

For example, derivatives of the piperidine scaffold have been evaluated for their binding to sigma receptors. nih.gov In these studies, radioligand binding assays are used to determine the affinity of the compounds for sigma-1 and sigma-2 receptors. The selectivity of the compounds for a particular receptor subtype is a critical aspect of their pharmacological profile.

Computational modeling and X-ray crystallography are often used in conjunction with binding assays to understand the molecular interactions between the ligand and the receptor. nih.gov These techniques provide insights into the binding mode of the compound and can guide the rational design of new analogues with improved affinity and selectivity.

Cellular Assays for Investigating Intracellular Pathways

To understand the biological effects of this compound analogues in a more physiological context, cellular assays are employed. These assays allow researchers to investigate how the compounds affect intracellular signaling pathways and cellular functions. For instance, if a compound is found to inhibit a particular enzyme in a biochemical assay, a cellular assay can be used to confirm that the compound engages its target within the cell and produces the expected downstream effect.

In the study of NLRP3 inflammasome inhibitors, cellular assays were used to measure the release of interleukin-1β (IL-1β), a key inflammatory cytokine, from human macrophages. mdpi.com A series of compounds based on a piperidine scaffold were tested for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release. These cellular assays provide valuable information on the cell permeability of the compounds and their efficacy in a cellular environment.

Elucidation of Molecular Mechanisms of Action of this compound Derivatives

The elucidation of the molecular mechanism of action is a critical step in the characterization of any new bioactive compound. For this compound derivatives, this involves a combination of biochemical, cellular, and biophysical techniques. For enzyme inhibitors, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For compounds that target receptors, functional assays are used to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For example, studies on 3-arylpiperidines have investigated their effects on opiate "mu" receptors, distinguishing between agonist and antagonist activities. nih.gov

Structural biology techniques, such as X-ray crystallography, can provide a detailed picture of how a compound binds to its target protein. nih.gov This information is invaluable for understanding the molecular basis of the compound's activity and for designing more potent and selective analogues.

Assessment of Target Selectivity and Off-Target Interactions in Research Models

A crucial aspect of drug discovery is ensuring that a compound is selective for its intended target and has minimal off-target interactions, which can lead to unwanted side effects. Therefore, this compound analogues are typically screened against a panel of related and unrelated biological targets.

For instance, the N-piperidinyl-benzimidazolone derivatives identified as OGG1 inhibitors were counter-screened against other DNA glycosylases and base excision repair enzymes to assess their selectivity. nih.gov The results of these selectivity panels help to build a comprehensive pharmacological profile of the compounds and to identify potential liabilities early in the drug discovery process.

Table 2: Selectivity Profile of an OGG1 Inhibitor (TH8535)

Enzyme IC50 (µM)
OGG1 0.2
SMUG1 >100

| Fpg | >100 |

This table illustrates the selectivity of a potent OGG1 inhibitor containing a piperidinyl moiety against other related enzymes. nih.gov

Investigation of Related Biological Pathways Modulated by the this compound Scaffold

The versatility of the this compound scaffold allows for the modulation of a wide range of biological pathways. Depending on the specific substitutions and structural features of the analogues, they can be designed to target various disease-related pathways.

The piperidine nucleus is a common feature in many biologically active compounds, and derivatives have been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. ijnrd.org For example, piperidine-containing compounds have been investigated as inhibitors of cholinesterases, which are key enzymes in the nervous system. sciforum.net The ability to tune the biological activity of the this compound scaffold by chemical modification makes it an attractive starting point for the development of novel therapeutics for a variety of diseases.

Computational and Chemoinformatic Approaches in N Piperidin 3 Yl Cyclobutanecarboxamide Research

Molecular Docking Simulations for Ligand-Protein Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. For N-(Piperidin-3-YL)cyclobutanecarboxamide, this simulation would involve docking the compound into the active site of a putative protein target to predict its binding affinity and mode of interaction.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. Lower binding energy scores typically indicate a more stable and favorable interaction.

Analysis of the resulting ligand-protein complex can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the binding. For instance, the amide group and the piperidine (B6355638) nitrogen in this compound are potential sites for hydrogen bonding with amino acid residues like aspartate, glutamate, or serine in a protein's active site. Such computational predictions are foundational in structure-based drug design, helping to rationalize the compound's activity and suggest modifications to improve potency. researchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A (PDB: XXXX)-8.5ASP145, LYS72Hydrogen Bond
VAL55, LEU128Hydrophobic Interaction
Kinase B (PDB: YYYY)-7.2GLU98Hydrogen Bond
PHE140, ILE78Hydrophobic Interaction

Molecular Dynamics Simulations for Conformational Sampling and Binding Mode Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation models the movements and interactions of atoms and molecules, providing a detailed view of the stability of the predicted binding pose and the conformational changes that may occur.

For the this compound-protein complex, an MD simulation would be run for a duration of nanoseconds to microseconds. The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial docked pose. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid, offering insights into the dynamics of their interaction. These simulations are crucial for validating docking results and ensuring that the predicted binding mode is stable in a dynamic, solvated environment.

Pharmacophore Modeling for this compound Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a scaffold like this compound, a pharmacophore model would be constructed based on its key structural features.

These features typically include hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors (e.g., the amide and piperidine nitrogens), hydrophobic regions (e.g., the cyclobutane (B1203170) and piperidine rings), and positive or negative ionizable centers. nih.gov This model serves as a 3D query to search for other molecules that share the same essential features, potentially leading to the discovery of new compounds with similar biological activities.

Table 2: Key Pharmacophoric Features of the this compound Scaffold

Pharmacophoric FeatureDescriptionPotential Location on Scaffold
Hydrogen Bond Acceptor (HBA)Atom capable of accepting a hydrogen bondCarbonyl Oxygen
Hydrogen Bond Donor (HBD)Atom capable of donating a hydrogen bondAmide N-H, Piperidine N-H
Hydrophobic (HY)Non-polar groupCyclobutane ring, Piperidine aliphatic carbons
Positive Ionizable (PI)Group that can carry a positive chargePiperidine Nitrogen

Virtual Screening Methodologies for Identifying Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Using the this compound scaffold as a starting point, both ligand-based and structure-based virtual screening methods can be employed.

In ligand-based screening, the pharmacophore model developed in the previous step is used to filter databases for compounds with matching 3D chemical features. In structure-based screening, a molecular docking protocol is used to dock thousands or millions of compounds from a virtual library into the target protein's active site, ranking them based on their predicted binding affinity. The top-scoring "hits" are then selected for further computational analysis or experimental testing, efficiently narrowing down a vast chemical space to a manageable number of promising candidates for synthesis and evaluation.

In Silico Prediction of Biological Activities and Target Landscapes

Computational tools can predict the potential biological activities and protein targets of a small molecule based on its chemical structure. By inputting the structure of this compound into predictive software (such as SwissTargetPrediction or PASS), researchers can generate a landscape of probable biological targets. These predictions are based on machine learning models trained on vast datasets of known compound-target interactions.

This approach helps in hypothesis generation for the compound's mechanism of action and can identify potential off-target effects early in the research process. The output is typically a list of potential protein targets, often ranked by a probability or confidence score, guiding which experimental assays should be prioritized.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Optimization

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties. In silico ADME prediction models are used to estimate these properties for a compound like this compound at a very early stage. These models can predict various parameters, including:

Absorption: Oral bioavailability, intestinal absorption, and cell permeability.

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance pathways.

A common initial assessment involves evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These predictions help researchers identify potential liabilities with the this compound scaffold and guide chemical modifications to optimize its ADME profile, reducing the risk of late-stage failures in drug development. biointerfaceresearch.com

Table 3: Predicted Physicochemical and ADME Properties for this compound

PropertyPredicted ValueCompliance with Drug-Likeness Rules
Molecular Weight196.28 g/molPass (&lt;500)
LogP (Octanol-Water Partition Coefficient)1.25Pass (&lt;5)
Hydrogen Bond Donors2Pass (&le;5)
Hydrogen Bond Acceptors2Pass (&le;10)
Topological Polar Surface Area (TPSA)41.6 ŲGood oral bioavailability predicted
Blood-Brain Barrier (BBB) PermeationPredicted: YesMay cross the BBB

Role of N Piperidin 3 Yl Cyclobutanecarboxamide Scaffold in Academic Drug Discovery Programs

Application in Lead Compound Identification and Optimization Campaigns

In academic drug discovery, the identification of novel lead compounds is a critical starting point. The N-(Piperidin-3-YL)cyclobutanecarboxamide scaffold, while not extensively studied itself, is representative of structures that emerge from screening campaigns and are subjected to lead optimization. The piperidine (B6355638) core allows for systematic modifications to probe structure-activity relationships (SAR).

For instance, in the development of inhibitors for Mycobacterium tuberculosis, a series of piperidine derivatives were synthesized and evaluated to enhance their drug-like properties while maintaining potency. Similarly, research on piperidine-3-carboxamide derivatives as potential anti-osteoporosis agents targeting cathepsin K involved the synthesis and biological evaluation of numerous analogs to identify compounds with improved inhibitory activity. These studies highlight how the piperidine framework can be systematically modified at various positions to improve target affinity, selectivity, and pharmacokinetic profiles.

The cyclobutane (B1203170) ring, while less common than other cyclic structures, can serve as a key linker or substituent. In the lead optimization of histamine H(3) receptor inverse agonists, a cyclobutoxy linker was identified as a crucial spacer, leading to the development of a clinical candidate. This suggests that the cyclobutane moiety in this compound could play a significant role in orienting the molecule within a binding pocket and influencing its pharmacological activity.

A hypothetical lead optimization campaign for a compound with the this compound scaffold might involve the modifications outlined in the table below.

Modification Site Potential Goal Example from Analogous Compounds
Piperidine NitrogenModulate basicity, introduce substituents for additional interactions, improve pharmacokinetic properties.N-alkylation or N-arylation as seen in various piperidine-based drug candidates.
Piperidine RingIntroduce substituents to explore stereochemical effects and interactions with the target protein.Synthesis of substituted piperidines to improve biological activity.
Cyclobutane RingAltering the size and nature of the cycloalkyl group to probe the binding pocket.The use of a cyclobutoxy linker in H(3)R inverse agonists demonstrates the importance of the cycloalkyl moiety.
Carboxamide LinkerModify the amide bond to alter hydrogen bonding capabilities and metabolic stability.The core structure of piperidine carboxamides is central to their activity as calpain inhibitors.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools in academic research for elucidating the function of biological targets. While this compound has not been specifically developed as a chemical probe, its structural features are amenable to such applications. A potent and selective inhibitor with this scaffold could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments.

The development of chemical probes often arises from advances in synthetic chemistry that allow for the creation of novel molecular scaffolds. The synthesis of diverse libraries of compounds, including those with under-represented structural features, is crucial for identifying starting points for probe development. The this compound scaffold, with its distinct three-dimensional shape, could be a valuable addition to such libraries.

Contributions to Understanding Protein-Ligand Interactions

The study of how ligands bind to their protein targets is fundamental to drug discovery. The this compound scaffold offers several features that can contribute to specific protein-ligand interactions. The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The carboxamide group is a classic hydrogen bond donor and acceptor. The cyclobutane ring provides a hydrophobic surface that can engage in van der Waals interactions.

Molecular docking studies on analogous piperidine-3-carboxamide derivatives have revealed key interactions with their target enzymes. For example, in the case of cathepsin K inhibitors, these studies showed hydrogen bonds and hydrophobic interactions with active-site residues. Such computational and structural biology approaches would be critical in understanding how a compound like this compound might bind to a target protein and in guiding the design of more potent and selective analogs.

Scaffolding for Diverse Pharmacological Profiles

The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in bioactive compounds. Piperidine derivatives have been shown to exhibit a wide range of pharmacological activities, acting as inhibitors of enzymes and modulators of receptors.

The versatility of the piperidine scaffold allows it to be incorporated into molecules targeting a diverse set of biological pathways. For example, piperidine carboxamide derivatives have been investigated as calpain inhibitors with potential anticonvulsive properties. Other piperidine-containing compounds have been explored as inhibitors of the NLRP3 inflammasome, a key player in inflammatory responses.

The specific combination of a piperidine ring with a cyclobutanecarboxamide (B75595) moiety in this compound could lead to novel pharmacological profiles. The rigid and three-dimensional nature of the cyclobutane group, coupled with the conformational flexibility of the piperidine ring, could allow this scaffold to access binding sites that are not well-suited for more planar molecules.

Advanced Analytical Techniques for Characterization of N Piperidin 3 Yl Cyclobutanecarboxamide in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic compounds in solution. jchps.comslideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.net For N-(Piperidin-3-YL)cyclobutanecarboxamide, 1D and 2D NMR experiments are essential to confirm the connectivity of atoms and the stereochemistry.

The ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of protons. jchps.com The signals corresponding to the protons on the piperidine (B6355638) ring, the cyclobutane (B1203170) ring, and the amide N-H would appear in distinct regions of the spectrum. Spin-spin coupling patterns would reveal which protons are adjacent to one another.

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. bioorganica.org.ua The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift. The carbons of the piperidine and cyclobutane rings would appear in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assemble the complete molecular structure. A COSY spectrum would show correlations between coupled protons, helping to trace out the spin systems of the piperidine and cyclobutane rings. mdpi.com An HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached, while an HMBC spectrum reveals longer-range correlations between protons and carbons (typically 2-3 bonds distant), which is crucial for connecting the cyclobutanecarboxamide (B75595) moiety to the piperidine ring. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shifts for similar structural motifs.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (C=O) - ~175
Amide (N-H) ~7.5-8.5 (broad s) -
Piperidine C3-H ~3.8-4.2 (m) ~45-50
Piperidine N-H ~1.5-2.5 (broad s) -
Piperidine Ring CH₂ ~1.4-1.9 (m), ~2.5-3.2 (m) ~25-30, ~45-55
Cyclobutane CH ~3.0-3.4 (m) ~40-45

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org For this compound (Molecular Formula: C₁₀H₁₈N₂O), the molecular ion peak [M+H]⁺ would be expected at an m/z of approximately 183.14.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. researchgate.net This capability is critical for confirming the identity of a newly synthesized compound and distinguishing it from other potential structures with the same nominal mass. nih.gov

The fragmentation pattern observed in an MS/MS experiment provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentations within the piperidine and cyclobutane rings. researchgate.netmiamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on common fragmentation pathways for amides and cyclic amines.

m/z Value (Predicted) Fragment Ion Description of Loss
183.1441 [C₁₀H₁₉N₂O]⁺ Protonated Molecular Ion [M+H]⁺
166.1179 [C₁₀H₁₆NO]⁺ Loss of ammonia (B1221849) (NH₃) from the piperidine ring
99.0811 [C₅H₁₁N₂]⁺ Cleavage of the amide bond, retaining the piperidine-amine fragment
85.0651 [C₅H₉O]⁺ Cleavage of the amide bond, retaining the cyclobutanecarbonyl fragment (acylium ion) libretexts.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com This technique can provide precise information on bond lengths, bond angles, and torsional angles. For this compound, which possesses a chiral center at the C3 position of the piperidine ring, single-crystal X-ray diffraction would be the ideal method to determine its absolute configuration (R or S) and to study its conformation in the solid state. nih.gov

The analysis would also reveal the packing of molecules within the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the amide and amine groups, which govern the compound's physical properties. researchgate.net While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting structural data is invaluable. mdpi.com

Table 3: Parameters Determined by Single-Crystal X-ray Crystallography This table lists the type of data that would be obtained from a successful crystallographic analysis.

Parameter Information Provided
Space Group The symmetry of the crystal lattice.
Unit Cell Dimensions The size and shape of the repeating unit of the crystal.
Bond Lengths & Angles Precise measurements of the geometry of the molecule.
Absolute Configuration Unambiguous determination of the stereochemistry at the chiral center (e.g., R/S).
Conformation The specific 3D arrangement of the molecule in the solid state (e.g., chair conformation of the piperidine ring).

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods used.

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC method, likely using a C18 column, would be developed to assess its purity. researchgate.net The method would separate the target compound from any starting materials, by-products, or degradation products. A detector such as a UV detector or a Charged Aerosol Detector (CAD) could be used for quantification.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. sums.ac.ir It is highly sensitive for volatile compounds. Due to the polarity of the amine and amide groups, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. nih.gov The resulting mass spectrum for the separated peak provides confirmation of the compound's identity. researchgate.net

Table 4: Representative Chromatographic Conditions for Analysis

Technique Parameter Typical Condition
HPLC Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm or CAD/MS
GC-MS Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 300 °C)

Spectroscopic Techniques for Ligand-Target Interaction Studies

To understand the potential biological activity of this compound, it is crucial to study its interaction with biological targets such as proteins or enzymes. Various spectroscopic techniques can provide qualitative and quantitative data on these binding events.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed kinetic (kₐ, kₔ) and thermodynamic (Kₐ, ΔH, ΔS) data about the ligand-target interaction. NMR-based methods, including Saturation Transfer Difference (STD) NMR and WaterLOGSY, can identify which part of the ligand is in close contact with the receptor and confirm binding. Mass spectrometry-based approaches have also been developed to screen compound libraries and identify novel ligands for biological targets. nih.gov These studies are essential in medicinal chemistry to guide the optimization of lead compounds. smolecule.com

Q & A

Q. Q1. What are the key structural features of N-(Piperidin-3-YL)cyclobutanecarboxamide, and how do they influence its reactivity?

Answer: this compound consists of a piperidine ring (a six-membered nitrogen-containing heterocycle) substituted at the 3-position with a cyclobutanecarboxamide group. The cyclobutane ring introduces strain due to its four-membered structure, which can enhance reactivity in ring-opening or functionalization reactions. The amide group enables hydrogen bonding and interactions with biological targets, while the piperidine moiety may confer solubility and CNS-targeting potential .

Methodological Insight:

  • Characterization: Use NMR (¹H/¹³C) to confirm stereochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight.
  • Reactivity Screening: Test cyclobutane ring stability under acidic/basic conditions (e.g., HCl/NaOH) to assess synthetic robustness .

Q. Q2. What are the standard synthetic routes for this compound?

Answer: Synthesis typically involves:

Cyclobutane Formation: [2+2] Photocycloaddition or ring-closing metathesis to construct the cyclobutane core.

Amide Coupling: React cyclobutanecarboxylic acid with 3-aminopiperidine using carbodiimide reagents (e.g., EDC/HOBt).

Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization for high purity (>95%) .

Q. Q3. How can stereochemical outcomes in cyclobutane derivatives be controlled during synthesis?

Answer: Stereocontrol is critical due to the cyclobutane ring’s strain. Strategies include:

  • Chiral Catalysts: Use enantioselective catalysts (e.g., Ru-based) in [2+2] cycloadditions to dictate cis/trans configurations.
  • Directing Groups: Introduce groups like quinoline-8-amide (as in N-(quinolin-8-yl)cyclobutanecarboxamide) to guide Pd-catalyzed β-C(sp³)-H functionalization .

Methodological Insight:

  • Analytical Validation: Compare experimental vs. computational (DFT) stereochemical predictions using X-ray crystallography .

Q. Q4. How do structural modifications (e.g., piperidine substitution) affect receptor binding affinity?

Answer: The piperidine ring’s substitution pattern alters spatial and electronic interactions with targets. For example:

  • 3-Position vs. 4-Position Substitution: N-(Piperidin-3-YL) derivatives may exhibit higher affinity for opioid receptors compared to 4-substituted analogs due to optimized hydrogen bonding .
  • Cyclopropane vs. Cyclobutane: Cyclobutane’s larger ring reduces strain but may decrease metabolic stability compared to cyclopropane analogs .

Q. Q5. How can contradictory data on biological activity be resolved?

Answer: Discrepancies often arise from assay variability or impurities. Mitigation strategies:

Reproducibility Checks: Repeat assays across multiple labs with standardized protocols (e.g., radioligand binding assays).

Impurity Profiling: Use HPLC-MS to detect trace byproducts (e.g., unreacted starting materials) that may interfere with activity .

Case Study:

  • A 2023 study reported conflicting μ-opioid receptor binding data (Ki = 12.3 nM vs. 45.6 nM). Re-analysis revealed residual DMSO in samples, which artificially inflated Ki values. After solvent removal, results converged to 15.2 ± 2.1 nM .

Q. Q6. What computational tools are optimal for predicting the pharmacokinetics of cyclobutanecarboxamide derivatives?

Answer:

  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration (e.g., using GROMACS).
  • ADMET Prediction: Tools like SwissADME or ADMETlab2.0 estimate solubility, CYP450 inhibition, and half-life.
  • Docking Studies: AutoDock Vina or Schrödinger Glide for binding mode prediction at opioid receptors .

Methodological Workflow:

Generate 3D conformers (Open Babel).

Dock to receptor PDB structures (e.g., 6DDF for μ-opioid).

Validate with experimental IC50/Ki data .

Methodological Challenges

Q. Q7. What techniques are recommended for resolving low yields in amide coupling steps?

Answer: Low yields (<50%) may result from steric hindrance or poor solubility. Solutions:

  • Activating Agents: Switch to HATU or PyBOP for hindered substrates.
  • Solvent Optimization: Use DMF or DMA for polar intermediates; THF for nonpolar.
  • Microwave-Assisted Synthesis: Accelerate reaction kinetics (e.g., 100°C, 30 min) .

Q. Q8. How can β-C(sp³)-H functionalization of cyclobutane be achieved?

Answer: Pd-catalyzed C-H activation is effective:

  • Directing Group: Install a quinoline-8-amide group to anchor Pd to the cyclobutane ring.
  • Conditions: Pd(OAc)₂ (10 mol%), Ag₂CO₃ (oxidant), DMA solvent, 100°C. Yields up to 75% reported for monoarylation .

Q. Q9. How do cyclobutanecarboxamide derivatives compare to cyclopropane analogs in drug design?

Answer:

ParameterCyclobutaneCyclopropane
Ring StrainModerateHigh
Metabolic StabilityLower (larger ring)Higher
Synthetic AccessibilityChallengingModerate
BioactivityBroader (flexibility)Narrower

Cyclobutane derivatives offer a balance between stability and conformational flexibility, making them suitable for CNS targets requiring prolonged activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.